Cas no 2171952-09-1 (3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-4-ylformamido}butanoic acid)
2171952-09-1 structure
Product Name:3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-4-ylformamido}butanoic acid
Numero CAS:2171952-09-1
MF:C24H24N4O5
MW:448.471165657043
CID:6128387
PubChem ID:165532130
Update Time:2025-06-13
3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-4-ylformamido}butanoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-4-ylformamido}butanoic acid
- 2171952-09-1
- 3-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-4-yl]formamido}butanoic acid
- EN300-1566161
-
- Inchi: 1S/C24H24N4O5/c1-14(11-21(29)30)25-23(31)19-12-28(2)27-22(19)26-24(32)33-13-20-17-9-5-3-7-15(17)16-8-4-6-10-18(16)20/h3-10,12,14,20H,11,13H2,1-2H3,(H,25,31)(H,29,30)(H,26,27,32)
- Chiave InChI: QHYNDKXJPLUNKP-UHFFFAOYSA-N
- Sorrisi: O(C(NC1C(=CN(C)N=1)C(NC(C)CC(=O)O)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
Proprietà calcolate
- Massa esatta: 448.17466988g/mol
- Massa monoisotopica: 448.17466988g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 33
- Conta legami ruotabili: 8
- Complessità: 712
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3
- Superficie polare topologica: 123Ų
3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-4-ylformamido}butanoic acid Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1566161-0.05g |
3-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-4-yl]formamido}butanoic acid |
2171952-09-1 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1566161-0.1g |
3-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-4-yl]formamido}butanoic acid |
2171952-09-1 | 0.1g |
$2963.0 | 2023-06-05 | ||
| Enamine | EN300-1566161-0.25g |
3-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-4-yl]formamido}butanoic acid |
2171952-09-1 | 0.25g |
$3099.0 | 2023-06-05 | ||
| Enamine | EN300-1566161-0.5g |
3-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-4-yl]formamido}butanoic acid |
2171952-09-1 | 0.5g |
$3233.0 | 2023-06-05 | ||
| Enamine | EN300-1566161-1.0g |
3-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-4-yl]formamido}butanoic acid |
2171952-09-1 | 1g |
$3368.0 | 2023-06-05 | ||
| Enamine | EN300-1566161-2.5g |
3-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-4-yl]formamido}butanoic acid |
2171952-09-1 | 2.5g |
$6602.0 | 2023-06-05 | ||
| Enamine | EN300-1566161-5.0g |
3-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-4-yl]formamido}butanoic acid |
2171952-09-1 | 5g |
$9769.0 | 2023-06-05 | ||
| Enamine | EN300-1566161-10.0g |
3-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-4-yl]formamido}butanoic acid |
2171952-09-1 | 10g |
$14487.0 | 2023-06-05 | ||
| Enamine | EN300-1566161-50mg |
3-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-4-yl]formamido}butanoic acid |
2171952-09-1 | 50mg |
$2829.0 | 2023-09-24 | ||
| Enamine | EN300-1566161-100mg |
3-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-1H-pyrazol-4-yl]formamido}butanoic acid |
2171952-09-1 | 100mg |
$2963.0 | 2023-09-24 |
3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-4-ylformamido}butanoic acid Letteratura correlata
-
1. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
2171952-09-1 (3-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1-methyl-1H-pyrazol-4-ylformamido}butanoic acid) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
CN Fornitore
Reagenti
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso